molecular formula C18H26N2O3 B13783863 Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate CAS No. 6640-07-9

Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate

Cat. No.: B13783863
CAS No.: 6640-07-9
M. Wt: 318.4 g/mol
InChI Key: BRQJARCKAHLTRH-UHFFFAOYSA-N
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Description

Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate is an ester compound that features a complex structure with a cyclohexyl group, a phenylcarbamoyl group, and an amino propanoate moiety. Esters are known for their pleasant odors and are widely used in various applications, including perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate can be synthesized through a multi-step process involving the esterification of carboxylic acids and the formation of amides. One common method involves the reaction of ethyl 3-aminopropanoate with cyclohexyl isocyanate and phenyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and amide formation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial production also emphasizes safety and environmental considerations, such as minimizing waste and using green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Carboxylic acid and alcohol.

    Aminolysis: New amides.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols

Scientific Research Applications

Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate can be compared with other esters and amides:

    Ethyl acetate: A simpler ester used as a solvent.

    Phenyl benzoate: An ester with a similar aromatic structure.

    Cyclohexylamine: An amine with a cyclohexyl group.

    N-phenylacetamide: An amide with a phenyl group

Uniqueness

The uniqueness of this compound lies in its combination of ester and amide functionalities, along with the presence of both cyclohexyl and phenyl groups. This unique structure imparts specific chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

6640-07-9

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate

InChI

InChI=1S/C18H26N2O3/c1-2-23-17(21)13-14-20(16-11-7-4-8-12-16)18(22)19-15-9-5-3-6-10-15/h3,5-6,9-10,16H,2,4,7-8,11-14H2,1H3,(H,19,22)

InChI Key

BRQJARCKAHLTRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C1CCCCC1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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